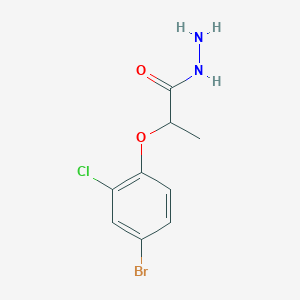

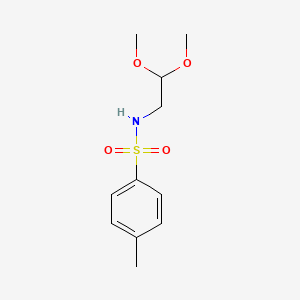

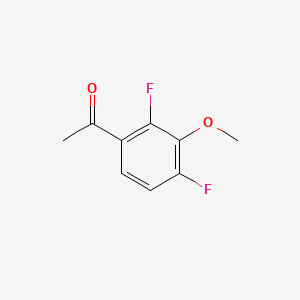

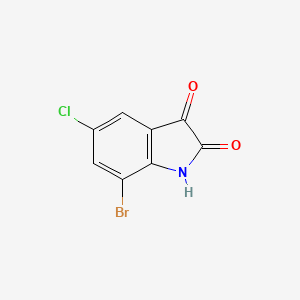

7-Bromo-5-chloroindoline-2,3-dione

Description

The compound 7-Bromo-5-chloroindoline-2,3-dione is a halogenated indoline derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. Although the provided papers do not directly discuss 7-Bromo-5-chloroindoline-2,3-dione, they do provide insights into similar brominated and chlorinated compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated and chlorinated compounds is often achieved through halogenation reactions. For instance, the synthesis of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one involves treatment with alkyl tosylates, leading to different alkylated products . Similarly, the synthesis of 3,5,7-cyclooctatriene-1,2-dione from its bromo derivative by dehydrobromination indicates the use of halogenation and subsequent reactions for the synthesis of such compounds . These methods could potentially be applied to the synthesis of 7-Bromo-5-chloroindoline-2,3-dione, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using X-ray crystallography, as demonstrated in the studies of various brominated derivatives . The crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione reveals a trans ring fusion and a boat-chair conformation of the 8-membered ring . Similarly, the crystal structures of benzodiazepine derivatives show different molecular forms and conformations influenced by the identity of the alkyl substituent and proton migration . These findings suggest that the molecular structure of 7-Bromo-5-chloroindoline-2,3-dione could also exhibit unique conformational features that could be studied using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds with various nucleophiles is an area of interest. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents leads to the formation of different derivatives depending on the nucleophile used . This indicates that 7-Bromo-5-chloroindoline-2,3-dione could also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated compounds can vary widely depending on their molecular structure. The papers provided do not directly discuss the properties of 7-Bromo-5-chloroindoline-2,3-dione, but they do provide insights into the properties of similar compounds. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of halogen atoms and the overall molecular conformation . These properties are crucial for the practical applications of such compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

-

Antibiotic Resistance Control

- Application : Halogenated indoles, including 7-Bromo-5-chloroindoline-2,3-dione, have been found to eradicate bacterial persister cells and biofilms . These persister cells are metabolically dormant and highly tolerant of antibiotics, representing a major drug resistance mechanism .

- Method : The study tested 36 diverse indole derivatives, including 7-Bromo-5-chloroindoline-2,3-dione, against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .

- Results : The halogenated indoles reduced E. coli K-12 BW25113 persister survival by more than 2000-fold . They did not induce persister cell formation and inhibited the production of the immune-evasive carotenoid staphyloxanthin in S. aureus .

-

Broad Spectrum Biological Activities

- Application : Indole derivatives, including 7-Bromo-5-chloroindoline-2,3-dione, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .

- Results : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Synthesis of Other Compounds

- Application : Indole derivatives, including 7-Bromo-5-chloroindoline-2,3-dione, can be used as building blocks in the synthesis of other complex molecules .

- Method : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .

- Results : These methods allow for the synthesis of a wide variety of indole derivatives, which can then be used in the synthesis of other complex molecules .

-

Research Use

- Application : 7-Bromo-5-chloroindoline-2,3-dione is used for research purposes .

- Method : This compound can be used in various research settings, including in the development of new synthetic methods, the study of reaction mechanisms, and the synthesis of other complex molecules .

- Results : The results of this research can lead to the development of new synthetic methods, the discovery of new reaction mechanisms, and the synthesis of other complex molecules .

properties

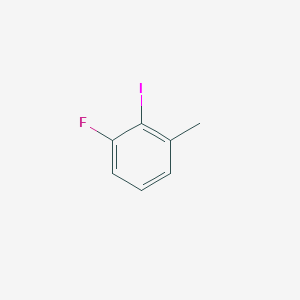

IUPAC Name |

7-bromo-5-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVYPUHFVFBLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397700 | |

| Record name | 7-bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-chloroindoline-2,3-dione | |

CAS RN |

312590-29-7 | |

| Record name | 7-bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-chloro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)